N-(2-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-(2-fluorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic acetamide derivative featuring a 2-fluorobenzyl group and a tetrazole-substituted cyclohexyl moiety. The 2-fluorobenzyl substituent likely contributes to electronic and steric effects, influencing receptor binding or metabolic stability.
Properties
Molecular Formula |
C17H22FN5O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C17H22FN5O/c18-15-7-3-2-6-14(15)11-19-16(24)10-17(8-4-1-5-9-17)12-23-13-20-21-22-23/h2-3,6-7,13H,1,4-5,8-12H2,(H,19,24) |
InChI Key |
VZYQOFIFUHRFSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NCC2=CC=CC=C2F)CN3C=NN=N3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s unique features include:
- Tetrazole ring: A high-polarity heterocycle known for its acidity (pKa ~4.9) and hydrogen-bonding capacity.
Comparison Table
Detailed Analysis of Analogues
(a) Tetrazole-Containing Analogues
- STL251656 : Shares the tetrazole-cyclohexylacetamide core but replaces the 2-fluorobenzyl group with a benzimidazole-ethyl substituent. The benzimidazole’s aromaticity and bulk may enhance DNA intercalation or kinase binding compared to the fluorobenzyl group.
- Impurities in Tetrazole Derivatives : Impurities like 2-(1H-tetrazol-1-yl)acetic acid highlight stability challenges in tetrazole synthesis. The target compound’s cyclohexyl group may mitigate such issues by reducing steric strain.
(b) Fluorobenzyl-Containing Analogues
- Compound 28 : Features a 2-fluorobenzyl group attached to a pyrimidinone ring. The pyrimidinone’s electron-deficient nature contrasts with the tetrazole’s acidity, suggesting divergent biological targets. The fluorobenzyl group may improve binding affinity in both compounds via halogen bonding.
(c) Heterocyclic Acetamides
- Triazole Derivatives (6a–6c) : These compounds use naphthalene and nitro groups to modulate electronic properties. The triazole’s lower acidity (pKa ~10.3 vs.
- Metazachlor : A chloroacetamide herbicide with a pyrazole group. The absence of fluorinated or bulky substituents underscores the target compound’s specialized design for therapeutic rather than agricultural use.
Preparation Methods
Synthetic Approaches
Cyclohexyl-Tetrazole Core Formation
The cyclohexyl-tetrazole moiety is synthesized via-dipolar cycloaddition or nucleophilic substitution.
Cycloaddition
A common method involves reacting cyclohexylmethyl azide with nitriles under acidic conditions. For example:
- Procedure : Cyclohexylmethyl bromide (1.0 equiv.) is treated with sodium azide (2.5 equiv.) in dimethylformamide (DMF) at 80°C for 12 hours to form cyclohexylmethyl azide. This intermediate undergoes cycloaddition with acetonitrile in the presence of ammonium chloride (20 mol%) at 120°C, yielding 1-(cyclohexylmethyl)-1H-tetrazole.
- Yield : 65–75% after recrystallization (ether/petroleum ether).
Nucleophilic Substitution
Alternative routes employ pre-formed tetrazole rings. For instance:
Optimization Strategies
Analytical Characterization
Challenges and Solutions
Tetrazole Hydrolysis
Industrial-Scale Synthesis
Continuous Flow Reactors
Q & A
Advanced Research Question
- In vitro models :
- In vivo models :
How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Advanced Research Question
Contradictions often stem from:
- Assay variability : Differences in cell line passage numbers, serum concentrations, or incubation times (e.g., 48 vs. 72-hour exposure in cytotoxicity assays).
- Compound purity : Impurities >5% (e.g., residual solvents or unreacted intermediates) can skew results. Validate purity via HPLC (>95%) and elemental analysis (C, H, N ±0.3%) ().
- Structural analogs : Compare activity with derivatives like N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-fluorophenyl)acetamide (), which share functional groups but differ in substituent positioning.
Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to confirm target specificity .
What strategies are recommended for improving the solubility and bioavailability of this compound without compromising pharmacological activity?
Advanced Research Question
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide or tetrazole positions, as demonstrated for similar compounds ().
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility (reported solubility improvements of 10–20× for benzoxazole analogs) ().
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase bioavailability by 30–50% in preclinical models ().
Retain critical pharmacophores (e.g., fluorobenzyl and tetrazole groups) during modifications to preserve target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
